4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid
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Overview
Description
4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid is a heterocyclic aromatic compound with the molecular formula C8H4ClFN2O2 and a molecular weight of 214.58 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-fluoroaniline with carbon dioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the benzimidazole ring . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the derivative of the compound being studied .
Comparison with Similar Compounds
4-Chloro-6-fluorobenzimidazole-2-carboxylic Acid can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: Known for its role in vitamin B12 synthesis.
2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
Benzimidazole: The parent compound, widely used in medicinal chemistry for its broad range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H4ClFN2O2 |
---|---|
Molecular Weight |
214.58 g/mol |
IUPAC Name |
4-chloro-6-fluoro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClFN2O2/c9-4-1-3(10)2-5-6(4)12-7(11-5)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
MDRXPTOVTXCLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(=O)O)Cl)F |
Origin of Product |
United States |
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